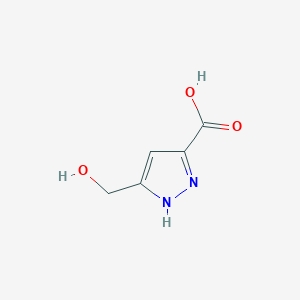
rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid, trans
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid, trans (RDCPCA, trans) is an organic compound, first synthesized in the early 1990s, that has been the subject of numerous studies due to its unique structural features and potential applications. RDCPCA, trans is a chiral compound, meaning that it has a non-superimposable mirror image, and is composed of a cyclopropane ring with two bromine substituents and a carboxylic acid group. It is an important intermediate in the synthesis of other compounds, and has been used in a variety of scientific research applications, including as a catalyst for asymmetric synthesis and as a reagent for the preparation of novel compounds.
科学研究应用
RDCPCA, trans has been used in a variety of scientific research applications. It has been used as a catalyst for asymmetric synthesis, as a reagent for the preparation of novel compounds, and as a chiral ligand for the synthesis of optically active compounds. It has also been used in the synthesis of heterocycles, such as pyridine, pyrrole, and quinoline derivatives.
作用机制
The mechanism of action of RDCPCA, trans is not yet fully understood. However, it is believed that the cyclopropane ring acts as a chiral scaffold, promoting the formation of optically active compounds. Additionally, the bromine substituents are thought to play a role in the catalytic cycle, as they are believed to facilitate the formation of a reactive intermediate.
Biochemical and Physiological Effects
The biochemical and physiological effects of RDCPCA, trans are not yet fully understood. It has been shown to have minimal toxicity in laboratory animals, but its effects on humans are not yet known.
实验室实验的优点和局限性
RDCPCA, trans has several advantages for lab experiments. It is a chiral compound, meaning that it can be used to synthesize optically active compounds. Additionally, it is easy to synthesize, and its reaction conditions are mild. However, it is important to note that RDCPCA, trans is a relatively unstable compound, and its shelf life is limited.
未来方向
Given the potential applications of RDCPCA, trans, there are many possible future directions for research. These include further research into its mechanism of action, its potential toxicity in humans, and its potential applications in the synthesis of novel compounds. Additionally, further research into its stability and shelf life could help to improve its use in laboratory experiments. Finally, research into its potential applications in asymmetric synthesis could lead to the development of new catalysts for the synthesis of optically active compounds.
合成方法
RDCPCA, trans is typically synthesized via a two-step reaction. In the first step, a cyclopropyl bromide is reacted with potassium carbonate in methanol to form the cyclopropane ring. In the second step, the cyclopropane is reacted with 2,3-dibromopyridine in acetic acid to yield RDCPCA, trans. This method was first reported in 1990 by researchers at the University of Tokyo.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid, trans involves the following steps: bromination, Grignard reaction, cyclopropanation, and carboxylation.", "Starting Materials": [ "3,5-dibromopyridine", "magnesium", "ethylmagnesium bromide", "cyclopropane", "carbon dioxide", "diethyl ether", "tetrahydrofuran", "methanol", "sodium hydroxide", "hydrochloric acid", "sodium sulfate", "sodium bicarbonate" ], "Reaction": [ "Step 1: Bromination of 3,5-dibromopyridine using bromine in methanol to obtain 3,5-dibromo-2-pyridinecarboxylic acid.", "Step 2: Grignard reaction of 3,5-dibromo-2-pyridinecarboxylic acid with magnesium in dry ether to obtain the corresponding Grignard reagent.", "Step 3: Cyclopropanation of the Grignard reagent with cyclopropane in tetrahydrofuran to obtain rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane.", "Step 4: Carboxylation of rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane with carbon dioxide in methanol in the presence of sodium hydroxide to obtain rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid.", "Step 5: Purification of the product by acidification with hydrochloric acid, extraction with diethyl ether, washing with sodium bicarbonate and sodium sulfate, and drying to obtain rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid, trans." ] } | |
CAS 编号 |
2260937-81-1 |
产品名称 |
rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid, trans |
分子式 |
C9H7Br2NO2 |
分子量 |
321 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



